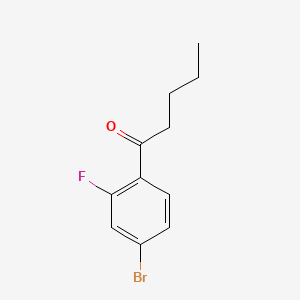

1-(4-Bromo-2-fluorophenyl)pentan-1-one

Descripción

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrFO and a molecular weight of 259.11 g/mol . It serves as a key pharmaceutical intermediate, particularly in synthesizing bioactive molecules. The compound features a pentanone chain attached to a 4-bromo-2-fluorophenyl group, where the bromine and fluorine substituents are positioned at the para and ortho positions, respectively. This arrangement influences its electronic properties and reactivity, making it a versatile building block in medicinal chemistry .

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMNQUAKMCMKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716664 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-91-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(4-Bromo-2-fluorophenyl)pentan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and pentan-1-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The bromine and fluorine-substituted benzene undergoes a nucleophilic substitution reaction with the pentanone chain, facilitated by the base and solvent.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

1-(4-Bromo-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Aplicaciones Científicas De Investigación

1-(4-Bromo-2-fluorophenyl)pentan-1-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is utilized in the synthesis of materials with specific properties for industrial applications.

Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)pentan-1-one involves its interaction with molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers on the Aromatic Ring

1-(5-Bromo-2-fluorophenyl)pentan-1-one (CAS 1280786-93-7)

- Structural Difference : Bromine is located at the 5-position (meta) instead of the 4-position (para) on the phenyl ring.

1-(4-Chlorophenyl)-5-bromo-2-methylpentan-1-one (CAS not specified)

- Structural Difference: Substitution of fluorine with chlorine at the para position and addition of a methyl group on the pentanone chain.

Halogen Variation on the Aliphatic Chain

2-Bromo-1-(4-fluorophenyl)-1-pentanone (CAS 850352-46-4)

- Structural Difference: Bromine is positioned on the second carbon of the pentanone chain instead of the aromatic ring.

- Impact : This shifts reactivity toward aliphatic nucleophilic substitution (e.g., Grignard reactions) rather than aromatic electrophilic processes. The molecular formula (C₁₁H₁₂BrFO ) matches the target compound, but the bromine’s location drastically changes its chemical behavior .

Chain Length and Functional Group Modifications

1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3)

- Structural Difference: Shorter propanone chain (three carbons vs. five).

- Impact : Reduced lipophilicity may decrease membrane permeability in biological systems, limiting its utility in drug candidates requiring prolonged bioavailability .

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Functional Analog: Cathinone Derivatives

3,4-Methylenedioxypyrovalerone (MDPV)

- Structural Difference : A pyrrolidine group replaces the bromo-fluorophenyl moiety, and a methylenedioxy ring is added.

- Impact: MDPV’s structural modifications confer potent stimulant effects via dopamine/norepinephrine reuptake inhibition, illustrating how phenylpentanone derivatives can be tailored for CNS activity .

Comparative Data Table

Key Findings

Positional Isomerism : The para-bromo substitution in the target compound enhances steric effects for regioselective reactions compared to meta-substituted analogs .

Halogen Location: Bromine on the aliphatic chain (e.g., 2-bromo-pentanone) shifts reactivity toward nucleophilic substitution, unlike aromatic bromine’s role in directing electrophilic attacks .

Chain Length: Longer chains (e.g., pentanone) improve lipophilicity for drug absorption, while shorter chains (propanone) may limit metabolic stability .

Functional Groups : Cyclopropane or pyrrolidine modifications introduce conformational constraints, enabling targeted bioactivity .

Actividad Biológica

1-(4-Bromo-2-fluorophenyl)pentan-1-one is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(4-Bromo-2-fluorophenyl)pentan-1-one has the following structural characteristics:

- IUPAC Name : 1-(4-Bromo-2-fluorophenyl)pentan-1-one

- Molecular Formula : C11H12BrF

- CAS Number : 1311197-91-7

The presence of both bromine and fluorine atoms in its structure may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds structurally similar to 1-(4-Bromo-2-fluorophenyl)pentan-1-one exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Cytotoxic Effects : Potential anti-cancer properties have been noted in certain studies.

- Psychoactive Effects : As part of the cathinone class, it may exhibit stimulant properties.

The biological activity of 1-(4-Bromo-2-fluorophenyl)pentan-1-one is believed to be mediated through interactions with specific receptors or enzymes in the body. The exact pathways are still under investigation, but it is hypothesized that it may modulate neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxic | Induces apoptosis in cancer cell lines (specific types not yet fully identified). |

| Psychoactive | Potential stimulant effects observed in animal models. |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of phenyl ketones, including 1-(4-Bromo-2-fluorophenyl)pentan-1-one, demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro studies showed that the compound could induce cell death in specific cancer cell lines, with IC50 values indicating moderate potency compared to established chemotherapeutics .

- Psychoactive Properties : A case report highlighted the psychoactive effects associated with the use of cathinone derivatives, including compounds like 1-(4-Bromo-2-fluorophenyl)pentan-1-one. The report emphasized the need for further research into the safety and efficacy of such substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.